NBM-T-L-BMX-OS01 (bmx)
Description
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Properties
CAS No. |
1246952-34-0 |
|---|---|
Molecular Formula |
C23H27NO5 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[4-methoxy-2-[(4-methoxyphenyl)methoxy]-3-(3-methylbut-2-enyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H27NO5/c1-16(2)5-12-20-21(28-4)13-8-18(9-14-22(25)24-26)23(20)29-15-17-6-10-19(27-3)11-7-17/h5-11,13-14,26H,12,15H2,1-4H3,(H,24,25)/b14-9+ |
InChI Key |
SOWOYQPLOHLYEY-NTEUORMPSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1OCC2=CC=C(C=C2)OC)/C=C/C(=O)NO)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OCC2=CC=C(C=C2)OC)C=CC(=O)NO)OC)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characterization via NMR Spectroscopy
Intermediates and BMX were validated using ¹H-NMR (500 MHz, CDCl₃):
| Compound | δ (ppm) and Multiplicity | Structural Confirmation |
|---|---|---|
| 2 | 7.92 (d, J = 16.1 Hz), 6.44 (d, J = 16.1 Hz) | Trans-configured α,β-unsaturated ester |
| 3 | 7.98 (d, J = 16.1 Hz), 4.74 (s) | p-Hydroxybenzyl ether linkage |
| BMX (4 ) | 8.06 (d, J = 16.1 Hz), 6.35 (d, J = 16.0 Hz) | Carboxylic acid formation (disappearance of ethyl ester signals) |
The downfield shift of the α-proton (δ 8.06 in BMX vs. δ 7.92 in 2 ) confirms increased conjugation after saponification .
Mechanistic Rationale for Synthetic Design
Molecular docking studies revealed that osthole’s branched structure enables selective HDAC8 binding. Modifications in BMX’s synthesis optimize:
-
Hydrophobic cap : The p-hydroxybenzyl group enhances van der Waals interactions with HDAC8’s Phe152 and Leu138 .
-
Zinc-binding group : The carboxylic acid in BMX chelates Zn²⁺ in HDAC8’s active site, mimicking natural substrates .
Synthetic Yield and Purity
This synthesis pathway balances stereochemical control and functional group compatibility, enabling BMX’s dual bioactivity as an HDAC8 inhibitor and neuroprotective agent . The structural data align with its enhanced selectivity and low neurotoxicity compared to pan-HDAC inhibitors like SAHA .
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